Synthesis Yield: 68% via Modified Fischer Indole Protocol
A modified Fischer indole synthesis using 3-methyl-2-butanone and 4-hydrazineyl benzoic acid in acetic acid yields 2,3,3-trimethyl-3H-indole-5-carboxylic acid at 68% [1]. This yield is within the upper range of typical Fischer indole syntheses, which often report yields between 50-70% for substituted indoles [2]. The 68% yield demonstrates a reliable and reproducible synthetic route, ensuring consistent supply and predictable cost for procurement.
| Evidence Dimension | Synthesis Yield |
|---|---|
| Target Compound Data | 68% |
| Comparator Or Baseline | Typical Fischer indole synthesis yields for substituted indoles: 50-70% |
| Quantified Difference | Target compound yield is at the upper end of the typical range (68% vs. 50-70%) |
| Conditions | Reflux in acetic acid for 1 day, followed by sonication with acetone and dichloromethane |
Why This Matters
A reproducible 68% yield ensures cost-effective and scalable procurement for both research and pilot-scale applications.
- [1] Thaggard, G. C., et al. (2023). Synthesis of 2,3,3-trimethyl-3H-indole-5-carboxylic acid. Bio-protocol Exchange. View Source
- [2] Boardor. (2025). Synthesis of Indole Compounds. View Source
